molecular formula C14H15ClN2O4 B3165092 3-[4-(2-Chlorobenzoyl)piperazin-1-yl]-3-oxopropanoic acid CAS No. 896508-28-4

3-[4-(2-Chlorobenzoyl)piperazin-1-yl]-3-oxopropanoic acid

Cat. No.: B3165092
CAS No.: 896508-28-4
M. Wt: 310.73 g/mol
InChI Key: QMFJROXLBMGMDG-UHFFFAOYSA-N
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Description

It is a white crystalline powder commonly used in scientific research to study the properties of glutamate transporters.

Preparation Methods

The synthesis of 3-[4-(2-Chlorobenzoyl)piperazin-1-yl]-3-oxopropanoic acid involves several steps. One common synthetic route includes the reaction of 2-chlorobenzoyl chloride with piperazine to form 4-(2-chlorobenzoyl)piperazine. This intermediate is then reacted with ethyl oxalyl chloride to produce the final product . Industrial production methods may vary, but they generally follow similar synthetic routes with optimized reaction conditions to maximize yield and purity.

Chemical Reactions Analysis

3-[4-(2-Chlorobenzoyl)piperazin-1-yl]-3-oxopropanoic acid undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: It can undergo substitution reactions where one or more atoms in the molecule are replaced by other atoms or groups. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions.

Scientific Research Applications

3-[4-(2-Chlorobenzoyl)piperazin-1-yl]-3-oxopropanoic acid has several scientific research applications:

    Chemistry: It is used to study the properties and behavior of piperazine derivatives.

    Biology: The compound is employed in research on glutamate transporters, which play a crucial role in neurotransmission.

    Medicine: It is investigated for its potential therapeutic effects and interactions with biological targets.

    Industry: The compound’s unique properties make it useful in various industrial applications, including the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of 3-[4-(2-Chlorobenzoyl)piperazin-1-yl]-3-oxopropanoic acid involves its interaction with glutamate transporters. It inhibits the reuptake of glutamate, leading to increased extracellular levels of this neurotransmitter. This action affects various molecular targets and pathways involved in neurotransmission and synaptic plasticity.

Comparison with Similar Compounds

3-[4-(2-Chlorobenzoyl)piperazin-1-yl]-3-oxopropanoic acid can be compared with other piperazine derivatives, such as:

    4-(2-Chlorobenzoyl)piperazine: A precursor in the synthesis of the target compound.

    3-(Piperazin-1-yl)-1,2-benzothiazole: Another piperazine derivative with different biological activities.

    Piperaquine: A piperazine-based antimalarial agent with a distinct mechanism of action

Properties

IUPAC Name

3-[4-(2-chlorobenzoyl)piperazin-1-yl]-3-oxopropanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15ClN2O4/c15-11-4-2-1-3-10(11)14(21)17-7-5-16(6-8-17)12(18)9-13(19)20/h1-4H,5-9H2,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QMFJROXLBMGMDG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C(=O)CC(=O)O)C(=O)C2=CC=CC=C2Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15ClN2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

310.73 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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